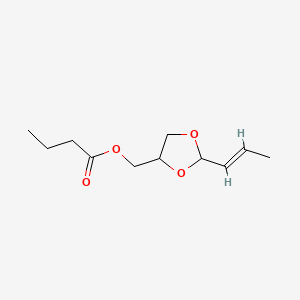

(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate

Description

(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate is a synthetic dioxolane derivative characterized by a 1,3-dioxolane ring substituted with a 1-propenyl group at the 2-position and a butyrate ester at the 4-methyl position. Dioxolane derivatives are widely utilized in pharmaceuticals, agrochemicals, and fragrance industries due to their structural versatility and stability.

Properties

CAS No. |

40533-67-3 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

[2-[(E)-prop-1-enyl]-1,3-dioxolan-4-yl]methyl butanoate |

InChI |

InChI=1S/C11H18O4/c1-3-5-10(12)13-7-9-8-14-11(15-9)6-4-2/h4,6,9,11H,3,5,7-8H2,1-2H3/b6-4+ |

InChI Key |

ICPQFQAABAQGLG-GQCTYLIASA-N |

Isomeric SMILES |

CCCC(=O)OCC1COC(O1)/C=C/C |

Canonical SMILES |

CCCC(=O)OCC1COC(O1)C=CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate typically involves the esterification of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol with butyric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Alcohols.

Substitution: Carboxylic acids, alcohols.

Scientific Research Applications

Chemistry: (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate is used as an intermediate in organic synthesis. It can be employed in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s ester functionality makes it a potential candidate for studying ester hydrolysis in biological systems. It can be used as a model compound to investigate enzyme-catalyzed ester hydrolysis.

Medicine: While specific medical applications of this compound are not well-documented, esters in general are explored for their potential as prodrugs. The ester linkage can be hydrolyzed in vivo to release the active drug.

Industry: In the fragrance industry, this compound can be used as a flavoring agent due to its pleasant aroma. It can also be used in the formulation of perfumes and other scented products.

Mechanism of Action

The mechanism of action of (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate primarily involves its hydrolysis to yield (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol and butyric acid. The hydrolysis can be catalyzed by esterases, which are enzymes that specifically target ester bonds. The released butyric acid can then participate in various metabolic pathways, while the (2-(1-Propenyl)-1,3-dioxolan-4-yl)methanol can undergo further metabolic transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate with key dioxolane derivatives from the evidence, focusing on substituents, applications, and functional properties.

Comparison with (R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

- Structure : The dimethyl substituents at the 2-position and a hydroxyl group at the 4-methyl position contrast with the target compound’s propenyl and butyrate groups.

- Applications : Used as a pharmaceutical intermediate (e.g., in EP 4374877 A2 for synthesizing brominated derivatives). The hydroxyl group allows for nucleophilic substitution, whereas the butyrate ester in the target compound may enhance stability or volatility for flavor/fragrance uses .

Comparison with 4-(2-Bromomethyl-4-Propyl-1,3-dioxolane-2-yl)-1,3-Dichlorobenzene

- Structure : Features bromomethyl, propyl, and dichlorophenyl substituents, contrasting with the propenyl and butyrate groups.

- Applications: A pesticide intermediate (as per industry reports). The dichlorophenyl group enhances bioactivity, while the target compound’s butyrate ester may prioritize solubility in non-polar matrices .

- Toxicity : Halogenated groups (bromine, chlorine) in the analog increase environmental persistence, whereas the propenyl-butyrate structure likely reduces toxicity.

Comparison with Itraconazole-Related Dioxolane Derivatives

- Structure : Complex dioxolane-triazole-chlorophenyl systems (Pharmacopeial Forum) vs. the simpler propenyl-butyrate framework.

- Applications : Antifungal pharmaceuticals (e.g., USP Itraconazole RS). The target compound’s lack of triazole/chlorophenyl groups limits bioactivity but may favor industrial uses .

- Stability : Both classes require light-resistant storage, but the target compound’s ester group may necessitate tighter moisture control compared to triazole derivatives.

Comparison with 1-Propenyl-Containing Sulfur Compounds

- Structure : Natural sulfur compounds like methyl 1-propenyl disulfide (Chinese chive EO) share the 1-propenyl moiety but lack the dioxolane core.

- Applications : Found in essential oils for aroma. The target compound’s dioxolane ring could mimic the volatility of these sulfur compounds while offering synthetic tunability .

Data Table: Structural and Functional Comparison

Research Findings and Gaps

- Synthetic Utility : The propenyl group enables conjugation reactions, contrasting with halogenated or hydroxylated analogs .

- Stability : Butyrate esters are prone to hydrolysis under acidic/basic conditions, requiring controlled storage akin to pharmacopeial standards .

- Bioactivity: Unlike halogenated or triazole-containing dioxolanes, the target compound’s bioactivity remains unstudied but may align with non-toxic agrochemicals .

Biological Activity

(2-(1-Propenyl)-1,3-dioxolan-4-yl)methyl butyrate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse sources.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 1,3-dioxolane derivatives with butyric acid or its derivatives. The process can be optimized through various catalytic methods to enhance yield and purity. For example, the use of montmorillonite K10 has been reported to facilitate the synthesis of similar dioxolane compounds effectively .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial properties of 1,3-dioxolane derivatives, including this compound. The biological screening showed that these compounds exhibit significant antibacterial and antifungal activities. Specifically, they demonstrated effectiveness against:

-

Bacteria :

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

-

Fungi :

- Candida albicans

The minimum inhibitory concentration (MIC) values for these activities varied, with some compounds showing excellent activity against S. aureus with MIC values ranging from 625 to 1250 µg/mL .

The biological effects of this compound may be linked to its interaction with specific receptors and pathways. Compounds in the dioxolane class are known to modulate various biological pathways, including those involving G protein-coupled receptors (GPCRs). For instance, certain dioxolanes have been shown to act as agonists for serotonin receptors (5-HT1A), which are implicated in central nervous system disorders and pain modulation .

Tables of Biological Activity

| Compound | Target Organism | Activity | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Excellent | 625 - 1250 |

| Compound B | Pseudomonas aeruginosa | Moderate | 1000 |

| Compound C | Candida albicans | Significant | 500 |

Study on Antifungal Activity

A study published in a peer-reviewed journal reported that a series of synthesized dioxolanes exhibited strong antifungal activity against C. albicans. The results indicated that all tested compounds except one showed significant inhibition, highlighting the potential for developing new antifungal agents from this chemical class .

Study on Antibacterial Activity

Another investigation focused on the antibacterial efficacy of various dioxolane derivatives against Gram-positive and Gram-negative bacteria. The results revealed that some compounds displayed perfect activity against S. epidermidis and P. aeruginosa, suggesting their utility in treating infections caused by these pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.